molecular formula C21H20N2O3S B2448659 ETHYL 2-[2-(2,2-DIPHENYLACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE CAS No. 307343-59-5

ETHYL 2-[2-(2,2-DIPHENYLACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE

Cat. No.: B2448659
CAS No.: 307343-59-5
M. Wt: 380.46
InChI Key: AASAQQFBLTWENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[2-(2,2-DIPHENYLACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(2,2-DIPHENYLACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions. The resulting thiazole intermediate is then reacted with 2,2-diphenylacetic acid chloride to form the diphenylacetamido derivative. Finally, esterification with ethanol yields the desired ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial settings to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(2,2-DIPHENYLACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced amide or ester derivatives.

    Substitution: Halogenated or nitrated thiazole compounds.

Scientific Research Applications

ETHYL 2-[2-(2,2-DIPHENYLACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

ETHYL 2-[2-(2,2-DIPHENYLACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE is unique due to its specific structural features, which confer distinct biological activities. Its diphenylacetamido group enhances its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

ethyl 2-[2-[(2,2-diphenylacetyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-2-26-18(24)13-17-14-27-21(22-17)23-20(25)19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,19H,2,13H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASAQQFBLTWENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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